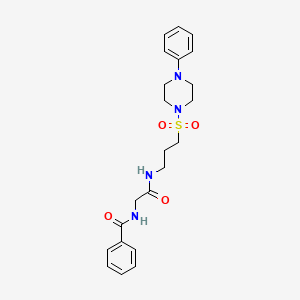

N-(2-oxo-2-((3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)amino)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-oxo-2-((3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)amino)ethyl)benzamide is a synthetic molecule that appears to be designed for pharmacological purposes, although the provided papers do not directly discuss this exact compound. However, similar compounds with benzamide structures have been synthesized and evaluated for various biological activities, such as anticonvulsant and anti-HIV properties .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions that may include the use of microwave irradiation to enhance reaction rates, as seen in the synthesis of anticonvulsant agents . Another method includes a green chemistry approach, utilizing water as a reaction medium for the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . Additionally, a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone has been used to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . These techniques help in determining the presence of functional groups and the overall molecular framework, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. For instance, the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water leads to the formation of thiazolidine-containing benzamides . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and logP (a measure of lipophilicity), are important for their pharmacokinetic behavior. Computational parameters, including docking studies and ADME (absorption, distribution, metabolism, and excretion) prediction, are performed to understand how these compounds might behave in biological systems . These properties are essential for the optimization of the compounds as potential therapeutic agents.

Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Properties

Research into derivatives of N-(2-oxo-2-((3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)amino)ethyl)benzamide has shown promising applications in antimalarial and antiviral therapies. A study on sulfonamide derivatives revealed their significant in vitro antimalarial activity, characterized by low cytotoxicity and high selectivity index due to the presence of certain moieties attached to the sulfonamide ring system. These derivatives were also investigated for their potential against SARS-CoV-2, showing small energy affinity and effective binding energy against key proteins of the virus, suggesting a potential role in COVID-19 treatment strategies (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

Derivatives of this compound have been evaluated for their cardiac electrophysiological activity. Research indicates that certain N-substituted imidazolylbenzamides or benzene-sulfonamides, related in structure, exhibit potency comparable to known selective class III agents in vitro, which are under clinical trials for their antiarrhythmic properties (Morgan et al., 1990).

Mecanismo De Acción

Target of Action

The primary targets of the compound 2-(phenylformamido)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

2-(phenylformamido)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The action of 2-(phenylformamido)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide affects the cholinergic pathway. By inhibiting AChE and BChE, the compound prevents the degradation of acetylcholine, leading to its accumulation . This affects downstream signaling in neurons, particularly in pathways associated with memory and cognition.

Result of Action

The molecular and cellular effects of 2-(phenylformamido)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide’s action are primarily related to its impact on cholinergic transmission. By inhibiting AChE and BChE, the compound increases acetylcholine levels, enhancing cholinergic signaling . This can lead to improved cognitive function, making such compounds of interest in the treatment of conditions like Alzheimer’s disease.

Propiedades

IUPAC Name |

N-[2-oxo-2-[3-(4-phenylpiperazin-1-yl)sulfonylpropylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c27-21(18-24-22(28)19-8-3-1-4-9-19)23-12-7-17-31(29,30)26-15-13-25(14-16-26)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZBZPXZPKAMFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2552642.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)